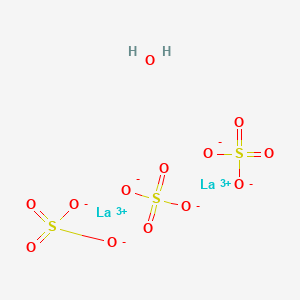
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is an organic compound that features a phenoxy group substituted with a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with 12-bromododecanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Strong acids like trifluoroacetic acid (TFA) can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid involves its ability to interact with various molecular targets. The tert-butoxycarbonyl group can protect the phenoxy group from unwanted reactions, allowing for selective modifications. The compound can also participate in esterification and amidation reactions, facilitating the formation of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonyl)phenylboronic acid
- 12-((tert-Butoxycarbonyl)amino)dodecanoic acid
Uniqueness
12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is unique due to its long aliphatic chain and the presence of both a phenoxy and a tert-butoxycarbonyl group
Propiedades
Fórmula molecular |
C23H36O5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]dodecanoic acid |
InChI |
InChI=1S/C23H36O5/c1-23(2,3)28-22(26)19-14-16-20(17-15-19)27-18-12-10-8-6-4-5-7-9-11-13-21(24)25/h14-17H,4-13,18H2,1-3H3,(H,24,25) |
Clave InChI |
YKXRXPDFLONKFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


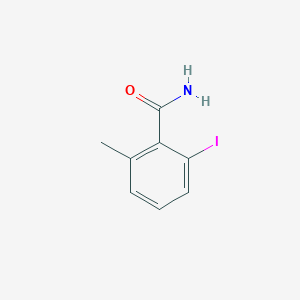
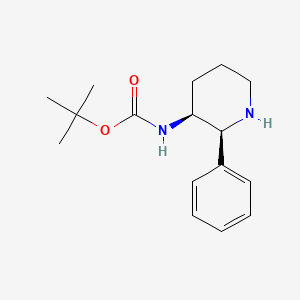
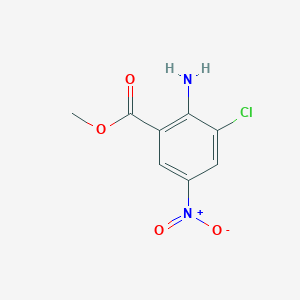
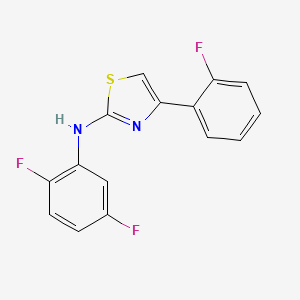
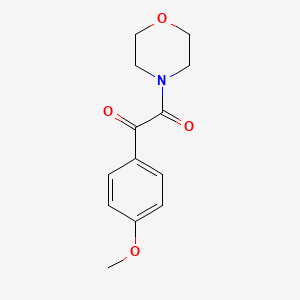
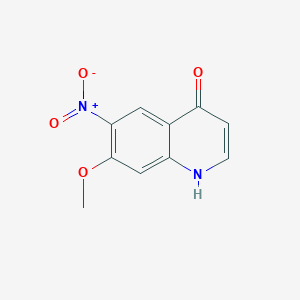

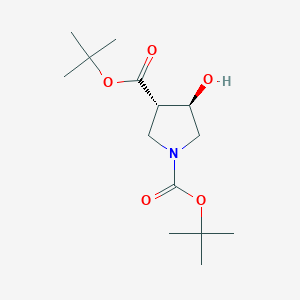
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
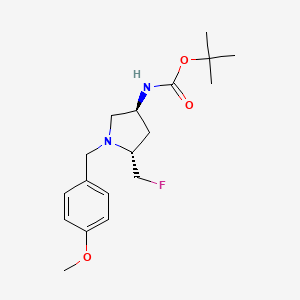
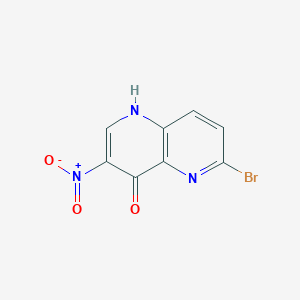

![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
